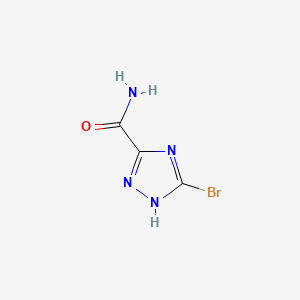

3-溴-1H-1,2,4-三唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-bromo-1H-1,2,4-triazole-5-carboxamide” is a chemical compound . It is a derivative of 1,2,4-triazole, which is a class of organic compounds with diverse agricultural, industrial, and biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-3-carboxamides, which includes “3-bromo-1H-1,2,4-triazole-5-carboxamide”, can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis involves the use of esters and amines under neutral conditions, with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .Molecular Structure Analysis

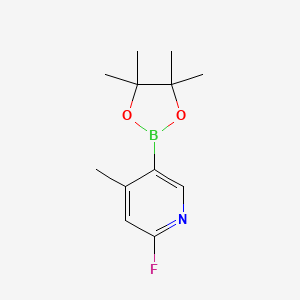

The molecular structure of “3-bromo-1H-1,2,4-triazole-5-carboxamide” can be represented by the formula C4H5BrN4O .Chemical Reactions Analysis

The reaction of 1,2,4-triazole-3-carboxamides with esters and amines under neutral conditions leads to the formation of "3-bromo-1H-1,2,4-triazole-5-carboxamide" . This reaction proceeds in toluene under microwave conditions .科学研究应用

Ligand for Transition Metals

3-Bromo-1H-1,2,4-triazole-5-carboxamide is used as a ligand for transition metals to create coordination complexes . These complexes can be used in various fields, including catalysis, materials science, and medicinal chemistry.

Catalyst for Ester Synthesis

This compound belongs to a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Antiviral Applications

Triazoles, the family to which 3-bromo-1H-1,2,4-triazole-5-carboxamide belongs, have been found to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.

Anti-inflammatory Applications

Triazoles also exhibit anti-inflammatory properties . Therefore, 3-bromo-1H-1,2,4-triazole-5-carboxamide could potentially be used in the development of new anti-inflammatory medications.

Anticancer and Antitumor Applications

The anticancer and antitumor activities of triazoles have been reported . This suggests that 3-bromo-1H-1,2,4-triazole-5-carboxamide could be explored for potential applications in cancer therapy.

Antimicrobial Applications

Triazoles are known for their antimicrobial activities . This implies that 3-bromo-1H-1,2,4-triazole-5-carboxamide could be used in the development of new antimicrobial agents.

Antitubercular Applications

Triazoles have shown antitubercular activities . This suggests that 3-bromo-1H-1,2,4-triazole-5-carboxamide could potentially be used in the treatment of tuberculosis.

Antioxidant Applications

Triazoles have demonstrated antioxidant activities . Therefore, 3-bromo-1H-1,2,4-triazole-5-carboxamide could potentially be used in the development of new antioxidants.

作用机制

Target of Action

It’s known that 1,2,4-triazole derivatives are a significant fragment of many pharmacologically active compounds, including antiviral and antitumor agents .

Mode of Action

It’s known that 1,2,4-triazole derivatives interact with their targets, leading to changes that result in their antiviral and antitumor activities .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence various biological activities, suggesting they may affect multiple pathways .

Result of Action

The antiviral and antitumor activities of 1,2,4-triazole derivatives suggest they have significant effects at the molecular and cellular levels .

未来方向

属性

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLLCASEDGLLHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679607 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207755-03-0 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207755-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B572896.png)

![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)

![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)